(E)-6-methoxy-8-(2-nitrovinyl)chroman

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

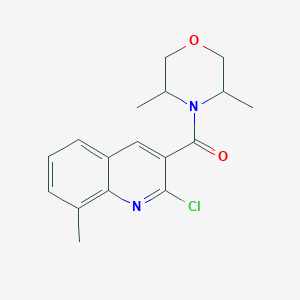

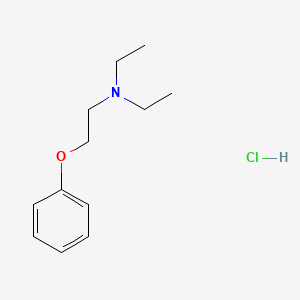

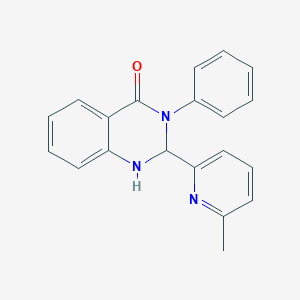

“(E)-6-methoxy-8-(2-nitrovinyl)chroman” is a chemical compound that is likely to be a derivative of chromane . Chromane is a heterocyclic compound that consists of a benzene ring fused to a tetrahydrofuran ring .

Synthesis Analysis

The synthesis of chromane derivatives, including “this compound”, can be achieved through a highly enantio- and diastereoselective method. This involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, similar compounds have been studied using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to involve Michael addition to nitroalkenes, a powerful tool in organic synthesis that enables the synthesis of complex organic molecules bearing the synthetically useful nitro group .Mécanisme D'action

Target of Action

Chromane derivatives, which include this compound, are known to exhibit unique biological and pharmacological activities . They have been found in many natural products and synthetic molecules that exhibit antineoplastic activity, antiherpetic activity, and inhibitive activities against protein kinases, aldose reductase, and HIV-1 reverse transcriptase .

Mode of Action

It is synthesized via a highly enantio- and diastereoselective method using an organocatalytic domino michael/hemiacetalization reaction of aliphatic aldehydes and (e)-2-(2-nitrovinyl)phenols . This process could potentially influence its interaction with its targets.

Biochemical Pathways

The synthesis of chromane derivatives, including this compound, involves a domino michael/hemiacetalization reaction . This reaction could potentially affect various biochemical pathways.

Result of Action

Chromane derivatives, including this compound, are known to exhibit unique biological and pharmacological activities .

Action Environment

The synthesis of this compound involves a domino michael/hemiacetalization reaction , which could potentially be influenced by environmental factors such as temperature and pH.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (E)-6-methoxy-8-(2-nitrovinyl)chroman in lab experiments include its high sensitivity and selectivity for NO, its non-toxic nature, and its ability to be used in a variety of biological systems. However, the limitations of this compound include its relatively high cost and the need for specialized equipment to detect its fluorescence.

Orientations Futures

There are many potential future directions for the use of (E)-6-methoxy-8-(2-nitrovinyl)chroman in scientific research. One potential direction is the development of new probes that are even more sensitive and selective for NO. Another potential direction is the use of this compound in combination with other probes to study the complex interplay between NO and other signaling molecules in biological systems. Additionally, the use of this compound in clinical settings for the detection of NO in disease states could have significant therapeutic implications.

Méthodes De Synthèse

The synthesis of (E)-6-methoxy-8-(2-nitrovinyl)chroman involves several steps, starting with the preparation of 4,5-diaminofluorescein. The amino groups of DAF-2 are then protected with tert-butyloxycarbonyl (BOC) groups, and the resulting compound is reacted with 2-nitrovinyl bromide to form this compound. The final product is purified by column chromatography and characterized by spectroscopic methods.

Applications De Recherche Scientifique

Nitro-DAF-2 has been used in a variety of scientific research applications, including the detection of NO in biological systems. NO is a key signaling molecule in many physiological processes, and its detection is important for understanding the role of NO in health and disease. Nitro-DAF-2 has been used to detect NO in a variety of biological systems, including cells, tissues, and whole organisms.

Propriétés

IUPAC Name |

6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11-7-9-3-2-6-17-12(9)10(8-11)4-5-13(14)15/h4-5,7-8H,2-3,6H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEDKUDCOCOTSY-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)C=C[N+](=O)[O-])OCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)

![N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide](/img/structure/B2947922.png)

![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)